

The Discovery and Synthesis of AChE-IN-45: A Novel Neuroprotective Agent

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper details the discovery, synthesis, and biological evaluation of **AChE-IN-45**, a potent acetylcholinesterase (AChE) inhibitor with promising antioxidant and neuroprotective properties. **AChE-IN-45**, also identified as compound 14 in its seminal study, emerges from a series of novel iodoquinazolinones bearing a sulfonamide moiety, designed to address the multifactorial nature of neurodegenerative diseases. This document provides a comprehensive overview of its chemical synthesis, in vitro and in vivo biological activities, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in neurology, medicinal chemistry, and pharmacology.

Discovery and Rationale

AChE-IN-45 was developed as part of a research initiative to create new chemical entities with dual therapeutic potential: the inhibition of acetylcholinesterase and the mitigation of oxidative stress, both of which are key pathological features of neurodegenerative disorders such as Alzheimer's disease. The core structure is a quinazolinone ring, a scaffold known for a wide range of pharmacological activities. This was functionalized with an iodine atom, a sulfonamide group, and a variable acetamide pharmacophore, leading to the synthesis of a library of compounds, from which AChE-IN-45 (compound 14) was identified as the most active for AChE inhibition[1][2].

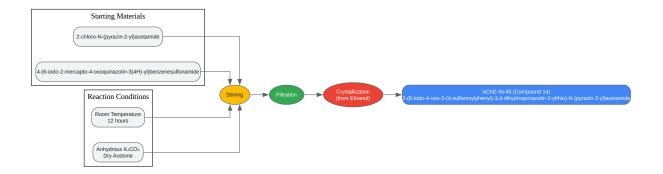
Chemical Synthesis



The synthesis of **AChE-IN-45** is a multi-step process culminating in the coupling of a key quinazolinone intermediate with a specific acetamide derivative. The general synthetic route is outlined below.

Experimental Protocol: General Synthesis of 3,4-dihydroquinazolin-sulfonamide derivatives (5–17)

The synthesis of **AChE-IN-45** (compound 14) and its analogues commences from the precursor 4-(6-iodo-2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (compound 4). A mixture of the appropriate 2-chloro-N-substituted acetamide derivative (0.012 mol), compound 4 (3.33 g, 0.01 mol), and anhydrous potassium carbonate (K₂CO₃) (1.38 g, 0.01 mol) is stirred in dry acetone (50 mL) at room temperature for 12 hours. Following the reaction, the mixture is filtered, and the resulting solid product is crystallized from ethanol to yield the final compound[1]. For **AChE-IN-45**, the specific acetamide used is 2-chloro-N-(pyrazin-2-yl)acetamide.



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Caption: Synthetic workflow for AChE-IN-45 (Compound 14).

Biological Activity

AChE-IN-45 has demonstrated significant biological activity in both in vitro and in vivo models. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, supplemented by antioxidant and neuroprotective effects.

Ouantitative Data Summary

Parameter	Value	Assay	Source
IC50 (AChE Inhibition)	11.57 ± 0.45 nM	In vitro (Ellman's method)	[1]
LD ₅₀ (Acute Toxicity)	300 mg/kg	In vivo (Mice)	[2]
Antioxidant Activity	-	In vivo (Irradiated mice)	[2]
Myeloperoxidase (MPO)	Decline	Brain tissue homogenate	[2]
Glutathione (GSH)	Increase	Brain tissue homogenate	[2]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay: The AChE inhibitory activity of the synthesized compounds was assessed using an adaptation of Ellman's method. This colorimetric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The inhibition is determined by comparing the rate of this reaction in the presence and absence of the inhibitor.

In Vivo Neuroprotective and Antioxidant Studies: The neuroprotective and antioxidant effects of **AChE-IN-45** were evaluated in a gamma-irradiated mouse model. Male Swiss albino mice were used for these studies. The protocols involved:

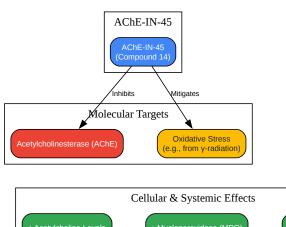


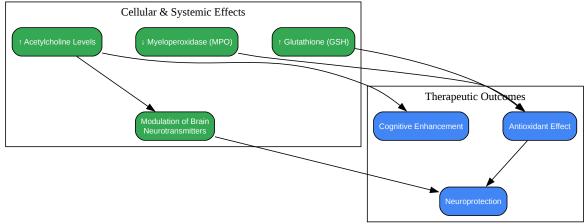
- Acute Toxicity Study: Determination of the median lethal dose (LD₅₀) to assess the safety profile of the compound.
- Behavioral Tests: Open field and forced swimming tests were conducted to evaluate the impact of the compound on the behavioral alterations induced by radiation.
- Biochemical Analysis: Brain tissue homogenates were analyzed to measure the levels of key biomarkers of oxidative stress, including myeloperoxidase (MPO) and glutathione (GSH)[2].

Proposed Mechanism of Action

The therapeutic potential of **AChE-IN-45** in neurodegenerative diseases is attributed to a multi-target mechanism. The primary action is the inhibition of AChE, which increases the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function. Concurrently, its antioxidant properties help to mitigate the oxidative stress induced by factors such as gamma radiation. This is evidenced by the observed decrease in MPO levels and an increase in GSH levels in the brains of treated mice. Molecular docking studies have further elucidated the binding interactions of **AChE-IN-45** within the active sites of both AChE and MPO, supporting its dual inhibitory role[2].







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Caption: Proposed multi-target mechanism of action for AChE-IN-45.

Conclusion

AChE-IN-45 represents a significant advancement in the development of multi-target ligands for the treatment of neurodegenerative diseases. Its potent acetylcholinesterase inhibitory



activity, coupled with its demonstrated antioxidant and neuroprotective effects, make it a promising lead compound for further preclinical and clinical investigation. The synthetic route is well-defined, and the initial biological data suggests a favorable therapeutic profile. This technical guide provides a foundational resource for researchers aiming to build upon the discovery and development of this novel neuroprotective agent.

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